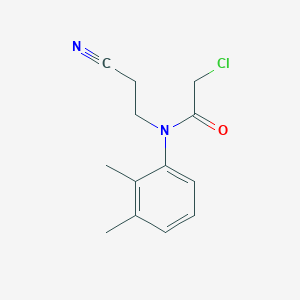

2-chloro-N-(2-cyanoethyl)-N-(2,3-dimethylphenyl)acetamide

Description

2-Chloro-N-(2-cyanoethyl)-N-(2,3-dimethylphenyl)acetamide is an N-substituted acetamide derivative characterized by a chloroacetamide backbone, a 2,3-dimethylphenyl group, and a 2-cyanoethyl substituent on the nitrogen atom. This compound is structurally related to herbicidal and insecticidal agents, though its specific applications are less documented in publicly available literature. Its molecular formula is C₁₃H₁₄ClN₂O, with a molecular weight of 256.72 g/mol .

Properties

IUPAC Name |

2-chloro-N-(2-cyanoethyl)-N-(2,3-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O/c1-10-5-3-6-12(11(10)2)16(8-4-7-15)13(17)9-14/h3,5-6H,4,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHJFQNRLUSSKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N(CCC#N)C(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-N-(2-cyanoethyl)-N-(2,3-dimethylphenyl)acetamide is an organic compound notable for its unique structural features, which include a chloro group, a cyanoethyl group, and a dimethylphenyl moiety. These characteristics contribute to its potential biological activities, particularly in the fields of medicinal chemistry and material science.

- Molecular Formula : C13H15ClN2O

- Molecular Weight : 250.73 g/mol

- Structure : The compound features a chloro group that may participate in electrophilic reactions and a cyano group that can interact with nucleophilic sites in biological molecules.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways and cancer cell proliferation. The cyano group allows interaction with nucleophilic sites, potentially leading to significant biological effects.

- Receptor Modulation : The compound may also modulate receptors associated with inflammatory responses or cancer growth, contributing to its anti-inflammatory and anticancer properties.

Biological Activity

Initial research indicates that this compound exhibits:

- Anti-inflammatory Properties : The compound's ability to inhibit key enzymes in inflammatory pathways suggests potential therapeutic applications in treating inflammatory diseases.

- Anticancer Activity : Its structural components may allow it to affect cancer cell viability and proliferation through enzyme inhibition and receptor modulation.

Case Study 1: Anti-inflammatory Effects

In vitro studies have demonstrated that this compound significantly reduces the production of pro-inflammatory cytokines in cultured macrophages. This suggests its potential utility as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

A study evaluated the compound's effects on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, particularly in breast and colon cancer cells. The mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation.

Data Table: Summary of Biological Activities

| Biological Activity | Observations | References |

|---|---|---|

| Anti-inflammatory | Reduced cytokine production in macrophages | |

| Anticancer | Dose-dependent reduction in cell viability | |

| Enzyme Inhibition | Interaction with key enzymes in inflammation |

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Chloroacetamides

Key Observations :

- Phenyl Substitution : The position of methyl groups on the phenyl ring (2,3 vs. 2,6) influences steric and electronic effects. For example, Dimethachlor (2,6-dimethylphenyl) is optimized for herbicidal activity, whereas 2,3-dimethylphenyl derivatives (e.g., Xylachlor) may target insecticidal pathways .

- N-Substituents: The 2-cyanoethyl group in the target compound introduces a nitrile moiety, enhancing polarity compared to methoxyethyl (Dimethachlor) or pyrazole (Metazachlor) groups. This may affect solubility and metabolic stability .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Analysis :

- The target compound’s cyanoethyl group would likely suppress the N–H IR band observed in unsubstituted analogs (e.g., 2-Chloro-N-(2,3-dimethylphenyl)acetamide) due to N-alkylation .

- Melting points for substituted derivatives are often lower than unsubstituted analogs due to reduced crystallinity from bulky substituents .

Environmental and Toxicological Considerations

- Soil Adsorption: Dimethachlor and Metazachlor exhibit moderate soil adsorption (log Koc ~2–3), but the cyanoethyl group’s polarity could increase water solubility, raising leaching risks .

- Toxicity: Cyano-containing compounds (e.g., 2-cyanoacetamides) may release cyanide under metabolic conditions, necessitating rigorous toxicity profiling .

Preparation Methods

Direct N-Alkylation Using 2-Cyanoethyl Halides

- Reagents: 2-cyanoethyl chloride or bromide.

- Conditions: The chloroacetamide intermediate is treated with 2-cyanoethyl halide in the presence of a base such as sodium carbonate or potassium carbonate in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

- Temperature: Room temperature to mild heating (20–50 °C).

- Time: 24–72 hours depending on reactivity.

This method allows the nucleophilic nitrogen of the acetamide to displace the halide, forming the N-(2-cyanoethyl) substituted product.

Use of 2-Cyanoethyl Diisopropylchlorophosphoramidite (Phosphoramidite Chemistry)

- A more specialized method involves the use of 2-cyanoethyl diisopropylchlorophosphoramidite as an alkylating agent.

- The reaction is performed dropwise at ambient temperature with a base such as DIPEA (N,N-diisopropylethylamine).

- After reaction completion, the mixture is worked up by extraction and purified by flash chromatography.

This method is adapted from nucleoside chemistry protocols and offers high selectivity and yield for cyanoethylation.

Representative Preparation Procedure

| Step | Reagents & Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | 2,3-Dimethylaniline + Chloroacetyl chloride, base (e.g., triethylamine), 0–5 °C, dichloromethane | Formation of 2-chloro-N-(2,3-dimethylphenyl)acetamide intermediate | Typical yields ~85–90% |

| 2 | Intermediate + 2-cyanoethyl chloride, sodium carbonate, THF, 20 °C, 48 h | N-alkylation to introduce 2-cyanoethyl group | Moderate to good yields (60–75%) |

| 3 | Workup: Extraction with ethyl acetate, washing with NaHCO3 and NaCl solutions | Purification by flash chromatography | Product isolated as white solid |

Analytical and Purification Techniques

- Chromatography: Flash column chromatography using silica gel with hexanes/ethyl acetate mixtures (ratios 6:1 to 3:1) is effective for purification.

- TLC Monitoring: Thin-layer chromatography with 4:1 or 5:1 hexanes/ethyl acetate as eluent aids in monitoring reaction progress.

- Spectroscopic Characterization: ^1H NMR and mass spectrometry confirm the structure. For example, signals corresponding to methyl groups, methylene protons adjacent to nitrogen and chlorine, and the cyanoethyl group are diagnostic.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Solvent | Conditions | Yield | Notes |

|---|---|---|---|---|---|---|

| Chloroacetamide formation | 2,3-dimethylaniline + chloroacetyl chloride | Triethylamine | DCM | 0–5 °C, 1–2 h | 85–90% | Standard acylation |

| N-alkylation with 2-cyanoethyl chloride | Chloroacetamide intermediate + 2-cyanoethyl chloride | Sodium carbonate | THF | RT, 24–72 h | 60–75% | Mild conditions, moderate yield |

| Phosphoramidite approach | Nucleoside analogs with amine + 2-cyanoethyl diisopropylchlorophosphoramidite | DIPEA | DCM | Ambient, 15 min reaction | High | Specialized, high selectivity |

Research Findings and Considerations

- The choice of base is critical; mild bases like sodium carbonate or DIPEA prevent side reactions.

- Solvent polarity affects reaction rate and selectivity; aprotic solvents such as THF or dichloromethane are preferred.

- Temperature control during acylation prevents overreaction or decomposition.

- The phosphoramidite method , though less common for this compound, offers a route with potentially higher purity and yield but requires specialized reagents.

- The presence of electron-donating methyl groups on the phenyl ring (2,3-dimethyl substitution) can influence nucleophilicity and steric hindrance, affecting reaction kinetics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-N-(2-cyanoethyl)-N-(2,3-dimethylphenyl)acetamide, and what are their critical optimization parameters?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving chloroacetylation and nucleophilic substitution. For example, a similar chloroacetamide derivative was synthesized by reacting 3,4-dimethylaniline with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the intermediate, followed by cyanoethylation using acrylonitrile under controlled pH and temperature . Key parameters include reaction time (3–6 hours), solvent choice (dichloromethane or THF), and stoichiometric ratios to minimize byproducts. Yield optimization often requires chromatographic purification (silica gel, ethyl acetate/hexane) .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The aromatic protons of the 2,3-dimethylphenyl group appear as multiplets in δ 6.8–7.2 ppm, while the cyanoethyl group’s CH₂ signals resonate at δ 2.8–3.2 ppm. The acetamide carbonyl (C=O) is observed at δ 165–170 ppm in ¹³C NMR .

- IR : Strong absorption bands at ~2250 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O stretch) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks [M+H]⁺ should align with the molecular formula C₁₃H₁₅ClN₂O (calc. 266.08) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation.

- Work in a fume hood to avoid inhalation of dust or vapors.

- Store in airtight containers at room temperature, away from moisture and oxidizing agents .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, electrostatic potentials) to predict reactivity and interaction sites. For example, the cyanoethyl group’s electron-withdrawing nature can be tuned to modulate herbicidal activity .

- Molecular Docking : Screen derivatives against target enzymes (e.g., acetolactate synthase in plants) using software like AutoDock Vina. Optimize substituents on the phenyl ring to improve binding affinity .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., herbicidal vs. non-toxic effects)?

- Methodological Answer :

- Dose-Response Assays : Conduct in vitro studies on model organisms (e.g., Arabidopsis thaliana) at varying concentrations (0.1–100 µM) to establish EC₅₀ values.

- Metabolomic Profiling : Use LC-MS to identify degradation products or metabolites that may explain divergent effects. For instance, sulfonic acid derivatives of chloroacetamides can exhibit reduced toxicity .

- Comparative Studies : Replicate experiments under standardized conditions (pH, temperature, solvent) to isolate environmental variables .

Q. How can crystallography and Hirshfeld surface analysis elucidate intermolecular interactions influencing stability?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Resolve the crystal structure to identify hydrogen-bonding networks (e.g., N–H⋯O=C interactions between amide groups) and packing motifs. For a related compound, dihedral angles between aromatic and acetamide planes were critical for stability .

- Hirshfeld Analysis : Quantify intermolecular contacts (e.g., Cl⋯H, C–H⋯π) using CrystalExplorer. This reveals how chloro and cyano groups contribute to lattice energy .

Q. What advanced purification techniques (e.g., chiral HPLC, recrystallization) address enantiomeric impurities in synthesis?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers. Monitor UV absorbance at 254 nm .

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate the desired enantiomer. For example, slow evaporation from acetonitrile yielded >99% purity in a structurally similar acetamide .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.